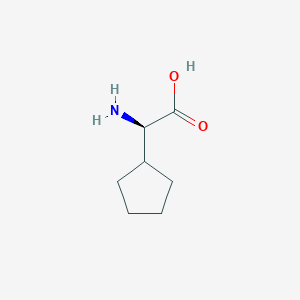

(R)-2-Amino-2-cyclopentylacetic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(2R)-2-amino-2-cyclopentylacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO2/c8-6(7(9)10)5-3-1-2-4-5/h5-6H,1-4,8H2,(H,9,10)/t6-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBPKRVHTESHFAA-ZCFIWIBFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)C(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCC(C1)[C@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401292171 | |

| Record name | (αR)-α-Aminocyclopentaneacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401292171 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2521-86-0 | |

| Record name | (αR)-α-Aminocyclopentaneacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2521-86-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (αR)-α-Aminocyclopentaneacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401292171 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2521-86-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to (R)-2-Amino-2-cyclopentylacetic acid: Chemical Properties, Synthesis, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-2-Amino-2-cyclopentylacetic acid, a non-proteinogenic amino acid, is a chiral building block with emerging interest in medicinal chemistry. This technical guide provides a comprehensive overview of its chemical properties, including its structure, identifiers, and physicochemical characteristics. Detailed information on a potential enantioselective synthetic route and purification strategies is presented. While the biological activity of the (R)-enantiomer is not extensively documented in publicly available literature, this guide discusses the known pharmacology of its corresponding (S)-enantiomer as a selective NMDA receptor antagonist, suggesting a critical area for future investigation into the biological targets and mechanism of action of the (R)-form. This document aims to serve as a foundational resource for researchers and drug development professionals working with this and related compounds.

Chemical Properties

This compound, also known as (R)-cyclopentylglycine, is a non-natural amino acid characterized by a cyclopentyl group attached to the alpha-carbon of glycine (B1666218). This substitution imparts specific conformational constraints that are of interest in the design of peptidomimetics and other bioactive molecules.

Identifiers and Molecular Structure

| Property | Value |

| IUPAC Name | (2R)-2-amino-2-cyclopentylethanoic acid[1] |

| Common Name | (R)-Cyclopentylglycine |

| CAS Number | 2521-86-0[2][3] |

| Molecular Formula | C₇H₁₃NO₂[2][3] |

| Molecular Weight | 143.18 g/mol [4] |

| Canonical SMILES | C1CC--INVALID-LINK--C(C(=O)O)N |

| InChI Key | XBPKRVHTESHFAA-ZCFIWIBFSA-N[2] |

Physicochemical Properties

A comprehensive summary of the known and predicted physicochemical properties of this compound is presented below. It is important to note that while some experimental data is available for the racemate or the (S)-enantiomer, specific experimental values for the (R)-enantiomer are limited.

| Property | Value | Source |

| Physical Form | Solid, White to off-yellow powder or crystals | Vendor Data[1] |

| Melting Point | Not available | |

| Boiling Point | 276.6 °C at 760 mmHg (Predicted for (S)-enantiomer) | Echemi[5] |

| Water Solubility | Soluble (for L-cyclopentylglycine) | CymitQuimica[4] |

| LogP (octanol/water) | -1.5 (Predicted) | PubChem[4] |

| pKa | Not available |

Synthesis and Purification

Asymmetric Synthesis via Chiral Auxiliary

An established method for the synthesis of the (S)-enantiomer involves the stereoselective alkylation of a chiral glycine enolate equivalent derived from a commercially available chiral auxiliary, such as benzyl (B1604629) (2R,3S)-(−)-6-oxo-2,3-diphenyl-4-morpholinecarboxylate.[6] To obtain the (R)-enantiomer, one would theoretically start with the opposite enantiomer of the chiral auxiliary, (2S,3R)-(+)-6-oxo-2,3-diphenyl-4-morpholinecarboxylate.

The general synthetic workflow is depicted below:

Figure 1: General workflow for the asymmetric synthesis of this compound.

Experimental Protocol (Adapted for (R)-enantiomer):

-

Alkylation: The chiral glycine equivalent, benzyl (2S,3R)-(+)-6-oxo-2,3-diphenyl-4-morpholinecarboxylate, is treated with a strong base, such as potassium hexamethyldisilazide (KHMDS), at low temperature (-78 °C) in an inert solvent like THF to generate the corresponding enolate. This enolate is then reacted with cyclopentyl iodide. The steric hindrance provided by the chiral auxiliary directs the alkylation to occur from the opposite face, leading to the desired (2S,3R,5R)-diastereomer.[6]

-

Purification of Intermediate: The resulting N-protected amino acid derivative is purified using column chromatography on silica (B1680970) gel.

-

Deprotection: The chiral auxiliary is removed by catalytic hydrogenolysis. This is typically achieved by treating the intermediate with hydrogen gas in the presence of a palladium catalyst (e.g., palladium chloride) in a suitable solvent. This step cleaves the auxiliary and deprotects the carboxylic acid, yielding the free this compound.[6]

-

Final Purification: The final product can be purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to afford the enantiomerically pure amino acid.

Spectroscopic Data

While specific spectra for this compound are not widely published, the expected spectroscopic features can be inferred from related compounds and general principles of NMR and IR spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show a characteristic signal for the alpha-proton, which would be a multiplet due to coupling with the protons on the cyclopentyl ring. The cyclopentyl protons would appear as a series of complex multiplets in the aliphatic region. The protons of the amine and carboxylic acid groups may be broad or exchangeable, depending on the solvent.

-

¹³C NMR: The carbon NMR spectrum would display a signal for the alpha-carbon, the carbonyl carbon of the carboxylic acid, and several signals corresponding to the non-equivalent carbons of the cyclopentyl ring.[7]

Infrared (IR) Spectroscopy

The FTIR spectrum would be characterized by absorption bands typical for amino acids. Key expected vibrations include:

-

N-H stretching: A broad band in the region of 3000-2500 cm⁻¹ due to the zwitterionic nature.

-

C=O stretching (carboxyl group): A strong absorption around 1600-1580 cm⁻¹.

-

N-H bending: A band around 1500 cm⁻¹.

-

C-H stretching (cyclopentyl group): Absorptions just below 3000 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry would show the molecular ion peak corresponding to the molecular weight of the compound (143.18 g/mol ). Fragmentation patterns would likely involve the loss of the carboxylic acid group and fragmentation of the cyclopentyl ring.

Biological Activity and Signaling Pathways

The biological activity of this compound is not well-documented in the scientific literature. However, significant insights can be drawn from studies on its enantiomer, (S)-2-Amino-2-cyclopentylacetic acid (L-cyclopentylglycine).

Known Activity of the (S)-Enantiomer: NMDA Receptor Antagonism

L-Cyclopentylglycine is known to act as a selective antagonist of the N-methyl-D-aspartate (NMDA) receptor.[4] The NMDA receptor is an ionotropic glutamate (B1630785) receptor that plays a crucial role in synaptic plasticity, learning, and memory.[8] Its dysregulation is implicated in various neurological disorders.

The NMDA receptor is a complex ion channel that requires the binding of both glutamate and a co-agonist, typically glycine or D-serine, for activation.[8][9] As a glycine derivative, it is plausible that L-cyclopentylglycine exerts its antagonistic effect by competing with the co-agonist for its binding site on the GluN1 subunit of the NMDA receptor.

References

- 1. Human Metabolome Database: 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000123) [hmdb.ca]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound | 2521-86-0 [sigmaaldrich.com]

- 4. CAS 2521-84-8: L-Cyclopentylglycine | CymitQuimica [cymitquimica.com]

- 5. echemi.com [echemi.com]

- 6. msimg.bioon.com [msimg.bioon.com]

- 7. C-13 nmr spectrum of cyclopentane analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of cyclopentane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 8. NMDA receptor - Wikipedia [en.wikipedia.org]

- 9. Discovery of (R)-2-amino-3-triazolpropanoic acid derivatives as NMDA receptor glycine site agonists with GluN2 subunit-specific activity - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to (R)-2-Amino-2-cyclopentylacetic Acid: Structure, Stereochemistry, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-2-Amino-2-cyclopentylacetic acid, also known as (R)-cyclopentylglycine, is a non-proteinogenic α-amino acid. Its unique cyclic side chain imparts specific conformational constraints, making it a valuable building block in medicinal chemistry and drug discovery. This technical guide provides a comprehensive overview of its structure, stereochemistry, physicochemical properties, synthesis, and known biological activities, with a focus on its role as a neurotransmitter modulator.

Structure and Stereochemistry

This compound is a chiral molecule with the (R) configuration at the α-carbon. The cyclopentyl group is directly attached to the α-carbon, which also bears an amino group and a carboxylic acid group.

Molecular Structure:

-

Chemical Formula: C₇H₁₃NO₂

-

IUPAC Name: (2R)-2-amino-2-cyclopentylacetic acid

-

CAS Number: 2521-86-0

-

Synonyms: (R)-Cyclopentylglycine, D-Cyclopentylglycine

The stereochemistry of the α-carbon is crucial for its biological activity. The Cahn-Ingold-Prelog priority rules assign the (R) configuration based on the arrangement of the substituents around the chiral center.

Physicochemical Properties

A summary of the available quantitative data for this compound and its enantiomer is presented in the table below. It is important to note that some of these values are predicted, while others are experimentally determined for the corresponding (S)-enantiomer or a protected form.

| Property | Value | Source and Notes |

| Molecular Formula | C₇H₁₃NO₂ | [1][2] |

| Molecular Weight | 143.18 g/mol | [1][2] |

| Melting Point | Not available | An experimental melting point for the (R)-enantiomer is not readily available in the searched literature. Commercial suppliers describe it as a white to off-yellow powder or crystals. |

| Boiling Point | 276.6 °C at 760 mmHg | Predicted for the (S)-enantiomer. |

| pKa | 4.06 ± 0.10 | Predicted for the Boc-protected (S)-enantiomer.[3] |

| XLogP3 | -1.5 | Computed value.[1][2] |

| Specific Rotation [α]D | -11.6° (c=0.49, 1N HCl) | Inferred from the experimentally determined value of +11.6° for the (S)-enantiomer.[4] |

Experimental Protocols

Asymmetric Synthesis of L-Cyclopentylglycine ((S)-2-Amino-2-cyclopentylacetic acid)

While a specific protocol for the (R)-enantiomer was not found, the following procedure for the synthesis of the (S)-enantiomer (L-cyclopentylglycine) can be adapted by using the corresponding (S,S)-chiral auxiliary. This synthesis utilizes a diastereoselective alkylation of a glycine (B1666218) enolate equivalent.[4]

Materials:

-

Benzyl (B1604629) (2R,3S)-(-)-6-oxo-2,3-diphenyl-4-morpholinecarboxylate (chiral auxiliary)

-

Cyclopentyl iodide

-

Palladium chloride (PdCl₂)

-

9-Fluorenylmethyloxycarbonyl succinimide (B58015) (Fmoc-OSu)

-

Sodium carbonate (Na₂CO₃)

-

Solvents: Tetrahydrofuran (THF), Methanol (MeOH), Ethyl acetate (B1210297) (EtOAc), Dioxane, Water

Procedure:

-

Alkylation: The enolate of the chiral auxiliary is generated and alkylated with cyclopentyl iodide to yield the anti-α-monosubstituted product, benzyl (2R,3S,5S)-(-)-6-oxo-2,3-diphenyl-5-cyclopentyl-4-morpholinecarboxylate. This reaction proceeds with high diastereoselectivity.[4]

-

Cleavage of the Auxiliary: The chiral auxiliary is removed by catalytic hydrogenolysis over PdCl₂. This step cleaves the morpholine (B109124) ring system to afford L-cyclopentylglycine.[4]

-

Purification: The product, L-cyclopentylglycine, is purified by recrystallization from a methanol/ethyl acetate solvent system.[4]

-

(Optional) Fmoc Protection: For applications in peptide synthesis, the α-amino group can be protected with an Fmoc group by reacting the amino acid with Fmoc-OSu in the presence of Na₂CO₃ in a dioxane/water mixture.[4]

Characterization of L-Cyclopentylglycine:

-

Optical Rotation: [α]D = +11.6° (c 0.49, 1N HCl).[4]

-

Elemental Analysis: Calculated for C₇H₁₃NO₂: C, 58.74%; H, 9.09%; N, 9.79%. Found: C, 58.70%; H, 8.85%; N, 9.99%.[4]

Enzymatic Resolution of Racemic 2-Amino-2-cyclopentylacetic Acid (General Principles)

Enzymatic kinetic resolution is a common method for separating enantiomers of amino acids. While a specific, detailed protocol for 2-amino-2-cyclopentylacetic acid was not found in the searched literature, the general principle involves the use of an enzyme, such as a lipase (B570770) or an acylase, to selectively catalyze a reaction on one of the enantiomers of a racemic mixture.[5][6][7]

General Workflow for Lipase-Catalyzed Resolution:

-

Esterification: The racemic amino acid is first converted to its corresponding ester (e.g., ethyl or methyl ester).

-

Enzymatic Hydrolysis: The racemic ester is then subjected to hydrolysis in the presence of a lipase (e.g., Candida antarctica lipase B, CAL-B). The lipase will preferentially hydrolyze one of the enantiomeric esters to the corresponding carboxylic acid, leaving the other enantiomeric ester largely unreacted.

-

Separation: The resulting mixture of the amino acid and the amino acid ester can then be separated based on their different physical and chemical properties (e.g., solubility, charge).

-

Hydrolysis of Remaining Ester: The unreacted ester enantiomer can be hydrolyzed chemically to obtain the other enantiomer of the amino acid.

Biological Activity and Signaling Pathways

NMDA Receptor Antagonism

The most significant reported biological activity of cyclopentylglycine is its role as a selective antagonist of the N-methyl-D-aspartate (NMDA) receptor. The NMDA receptor is an ionotropic glutamate (B1630785) receptor that plays a critical role in excitatory neurotransmission in the central nervous system.[8] Overactivation of NMDA receptors can lead to excitotoxicity, a process implicated in various neurological disorders.

As a competitive antagonist, this compound is thought to bind to the glutamate binding site on the NMDA receptor, thereby preventing the binding of the endogenous agonist, glutamate. This inhibition of glutamate binding prevents the opening of the ion channel, reducing the influx of Ca²⁺ and Na⁺ ions into the neuron and thus dampening excessive neuronal excitation.[8][9]

The following diagram illustrates the proposed mechanism of action of this compound as a competitive NMDA receptor antagonist.

Potential Role in mTOR Signaling

Amino acids are known to be key regulators of the mTOR (mechanistic target of rapamycin) signaling pathway, which is a central controller of cell growth, proliferation, and metabolism. While no direct studies on the effect of this compound on the mTOR pathway were identified, it is plausible that, as an amino acid, it could influence this pathway. The mTOR pathway is activated by the presence of amino acids, leading to the phosphorylation of downstream targets that promote protein synthesis and inhibit autophagy.[1][10][11][12][13] Further research is needed to elucidate the specific role, if any, of this compound in modulating mTOR signaling.

Conclusion

This compound is a conformationally constrained, non-proteinogenic amino acid with significant potential in the development of therapeutics targeting the central nervous system. Its primary known biological activity is as a competitive antagonist of the NMDA receptor. This technical guide has summarized the current knowledge on its structure, stereochemistry, and physicochemical properties, and has provided an adaptable protocol for its synthesis. Further research is warranted to fully characterize its pharmacological profile, including its specific effects on signaling pathways such as the mTOR pathway, and to explore its full therapeutic potential.

References

- 1. Bidirectional Transport of Amino Acids Regulates mTOR and Autophagy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. (2S)-2-amino-2-cyclopentylacetic acid | C7H13NO2 | CID 10374564 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Cas 109183-72-4,Boc-L-Cyclopentylglycine | lookchem [lookchem.com]

- 4. Cyclopentyl-glycine – CAS 98435-69-9 [sigutlabs.com]

- 5. benchchem.com [benchchem.com]

- 6. Enzymatic resolution of amino acids via ester hydrolysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. What are NMDA receptor antagonists and how do they work? [synapse.patsnap.com]

- 9. droracle.ai [droracle.ai]

- 10. Amino Acids Activate Mammalian Target of Rapamycin Complex 2 (mTORC2) via PI3K/Akt Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Amino acids activate mammalian target of rapamycin complex 2 (mTORC2) via PI3K/Akt signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Distinct amino acid–sensing mTOR pathways regulate skeletal myogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mTOR signaling: RAG GTPases transmit the amino acid signal - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Spectroscopic Analysis of (R)-2-Amino-2-cyclopentylacetic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an overview of the spectroscopic data and analytical methodologies for the characterization of (R)-2-Amino-2-cyclopentylacetic acid, a non-proteinogenic amino acid of interest in pharmaceutical research and development. Due to the limited availability of published experimental spectra for this specific enantiomer, this document presents available data for closely related analogs and outlines standardized experimental protocols for obtaining Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Spectroscopic Data

Table 1: Mass Spectrometry Data for Analogs of this compound

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Mass Spectrum (m/z) | Ionization Method | Source |

| (2R)-2-amino-2-cyclopentyl-acetic acid ethyl ester | C9H17NO2 | 171.24 | Data not fully available; parent ion expected at [M+H]+ = 172.13 | Gas Chromatography (GC) | SpectraBase[1] |

| 2-Amino-2-(1-cyclopentenyl)acetic acid | C7H11NO2 | 141.17 | Available as a spectrum image | Gas Chromatography (GC) | SpectraBase[2] |

| 2-Amino-2-cyclopentylacetic acid (racemic) | C7H13NO2 | 143.18 | Not available | Not applicable | PubChem[3] |

Table 2: Infrared Spectroscopy Data for an Analog of this compound

| Compound | State | Key IR Absorption Bands (cm⁻¹) | Source |

| 2-Amino-2-(1-cyclopentenyl)acetic acid | Not specified | Available as a spectrum image | SpectraBase[2] |

Note: Detailed peak assignments for the available spectra are not provided in the source.

Experimental Protocols

The following sections detail standardized methodologies for acquiring NMR, IR, and MS spectra for non-proteinogenic amino acids like this compound.

NMR spectroscopy is a fundamental technique for elucidating the structure of organic molecules. For a novel amino acid, both ¹H and ¹³C NMR are essential.

Sample Preparation:

-

Dissolve 5-10 mg of the amino acid in 0.5-0.7 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆). The choice of solvent is critical and should be based on the solubility of the compound.

-

Transfer the solution to a standard 5 mm NMR tube.

-

For samples in D₂O, the acidic proton of the carboxylic acid and the protons of the amine group will exchange with deuterium (B1214612) and may not be observed.

Instrumentation and Data Acquisition:

-

Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better resolution.

-

¹H NMR: Acquire a one-dimensional proton spectrum. Typical parameters include a 30° pulse angle and a relaxation delay of 1-2 seconds.

-

¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. Due to the low natural abundance of ¹³C, a larger number of scans and a longer acquisition time will be necessary.

-

2D NMR: For unambiguous assignment of proton and carbon signals, two-dimensional NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) should be performed.

FTIR spectroscopy provides information about the functional groups present in a molecule. Attenuated Total Reflectance (ATR) is a common and convenient sampling technique for solid amino acids.[4]

Sample Preparation (ATR-FTIR):

-

Ensure the ATR crystal (e.g., diamond) is clean.[5]

-

Place a small amount of the solid amino acid powder directly onto the crystal.

-

Apply pressure using the instrument's pressure clamp to ensure good contact between the sample and the crystal.[5]

Instrumentation and Data Acquisition:

-

Spectrometer: A standard Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

-

Measurement: Record the spectrum, typically in the range of 4000-400 cm⁻¹.

-

Background: A background spectrum of the clean, empty ATR crystal should be collected prior to sample analysis.

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. Electrospray ionization (ESI) is a soft ionization technique well-suited for amino acids.

Sample Preparation:

-

Prepare a dilute solution of the amino acid (typically 1-10 µg/mL) in a suitable solvent system, such as a mixture of water and methanol (B129727) or acetonitrile, often with a small amount of formic acid (e.g., 0.1%) to promote protonation.

-

The sample is then introduced into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system.

Instrumentation and Data Acquisition:

-

Mass Spectrometer: A high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, coupled with an ESI source.

-

Ionization Mode: Positive ion mode is typically used to observe the protonated molecule [M+H]⁺.

-

Analysis: The mass-to-charge ratio (m/z) of the parent ion is measured to confirm the molecular weight. High-resolution mass spectrometry can provide the elemental formula.

-

Tandem MS (MS/MS): To obtain structural information, the parent ion can be fragmented, and the resulting fragmentation pattern can be analyzed to confirm the structure of the amino acid.

Mandatory Visualizations

The following diagrams illustrate the general experimental workflows for the spectroscopic techniques described.

Caption: General workflow for NMR spectroscopic analysis.

Caption: General workflow for ATR-FTIR spectroscopic analysis.

Caption: General workflow for Mass Spectrometry analysis.

References

An In-depth Technical Guide to the Synthesis of Racemic 2-Amino-2-cyclopentylacetic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes for producing racemic 2-amino-2-cyclopentylacetic acid, a non-proteinogenic amino acid of interest in medicinal chemistry and drug development. The document details the theoretical basis, experimental protocols, and comparative analysis of the most common and effective methods for its preparation, namely the Strecker synthesis and the Bucherer-Bergs reaction.

Introduction

2-Amino-2-cyclopentylacetic acid, also known as 2-cyclopentylglycine, is a valuable building block in the synthesis of complex molecules, particularly in the development of novel therapeutic agents. Its cyclopentyl moiety introduces conformational rigidity, which can be advantageous for optimizing the pharmacological properties of drug candidates. This guide focuses on the synthesis of the racemic mixture, providing a foundation for further chiral resolution or asymmetric synthesis if a specific enantiomer is required.

The two principal methods for the synthesis of α-amino acids from carbonyl precursors are the Strecker synthesis and the Bucherer-Bergs reaction. Both pathways offer reliable routes to racemic 2-amino-2-cyclopentylacetic acid starting from the readily available cyclopentanone (B42830).

Synthetic Pathways

Strecker Synthesis

The Strecker synthesis is a classic and versatile method for the preparation of α-amino acids. The reaction proceeds in two main stages: the formation of an α-aminonitrile from a ketone, followed by the hydrolysis of the nitrile to a carboxylic acid.

The overall reaction scheme starting from cyclopentanone is as follows:

Stage 1: α-Aminonitrile Formation

Cyclopentanone reacts with ammonia (B1221849) and a cyanide source, typically sodium or potassium cyanide, to form 2-amino-2-cyclopentanenitrile.

Stage 2: Hydrolysis

The intermediate α-aminonitrile is then hydrolyzed under acidic or basic conditions to yield the final product, racemic 2-amino-2-cyclopentylacetic acid.

Below is a diagram illustrating the logical workflow of the Strecker synthesis.

Enantioselective synthesis of (R)-2-Amino-2-cyclopentylacetic acid

An In-depth Technical Guide to the Enantioselective Synthesis of (R)-2-Amino-2-cyclopentylacetic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, also known as (R)-2-cyclopentylglycine, is a non-proteinogenic α-amino acid. Its unique structural features make it a valuable building block in medicinal chemistry. As a constrained analog of amino acids like leucine (B10760876) and isoleucine, it is incorporated into peptide-based therapeutics to enhance potency, selectivity, and metabolic stability. This guide provides a detailed overview of key enantioselective methods for the synthesis of the (R)-enantiomer, focusing on practical experimental protocols and comparative data to aid in methodological selection.

Comparative Overview of Synthetic Strategies

The enantioselective synthesis of this compound can be achieved through several distinct strategies. The choice of method often depends on factors such as scalability, cost of reagents, desired optical purity, and available laboratory equipment. This guide details three primary approaches:

-

Diastereoselective Alkylation using a Chiral Auxiliary: This classic and reliable method involves the temporary attachment of a chiral auxiliary to a glycine (B1666218) scaffold, followed by diastereoselective alkylation and subsequent removal of the auxiliary.

-

Asymmetric Strecker Synthesis: A powerful method for the direct formation of α-amino acids from an aldehyde, a cyanide source, and a chiral amine that acts as an auxiliary.

-

Enzymatic Kinetic Resolution: This biocatalytic approach utilizes the high stereoselectivity of enzymes to resolve a racemic mixture of the target amino acid or its precursor.

The following table summarizes the key quantitative data associated with methodologies analogous to those described in this guide.

Table 1: Comparative Data for Enantioselective Synthesis Methods

| Method | Key Reagents/Catalyst | Starting Material | Typical Yield | Enantiomeric/Diastereomeric Excess | Key Advantages | Key Disadvantages |

| Diastereoselective Alkylation | (2S,3R)-(+)-6-Oxo-2,3-diphenyl-4-morpholinecarboxylate, Cyclopentyl iodide, LiHMDS | Glycine derivative | ~50-60% | >95% de | High stereoselectivity, reliable and well-established methodology. | Multi-step process, requires stoichiometric use of a potentially expensive chiral auxiliary. |

| Asymmetric Strecker Synthesis | Cyclopentanecarboxaldehyde, (R)-Phenylglycine amide, NaCN | Cyclopentanecarboxaldehyde | ~75-90% | >99% de | Direct, one-pot synthesis of the chiral aminonitrile, high yield and selectivity. | Use of highly toxic cyanide, requires careful control of crystallization conditions.[1][2] |

| Enzymatic Kinetic Resolution | Racemic 2-Amino-2-cyclopentylacetamide (B15048525), Candida antarctica lipase (B570770) B (CAL-B), Acyl donor | Racemic Amide/Ester | ~40-45% | >99% ee | High enantioselectivity, mild reaction conditions, environmentally benign. | Theoretical maximum yield of 50% for the desired enantiomer, requires separation of product and starting material. |

Detailed Experimental Protocols

Method 1: Diastereoselective Alkylation using a Chiral Auxiliary

This method is adapted from the synthesis of the (S)-enantiomer and utilizes the opposite enantiomer of the chiral auxiliary to achieve the desired (R)-configuration. The key step is the highly diastereoselective alkylation of a glycine enolate equivalent.

Workflow Diagram

Caption: Workflow for Diastereoselective Alkylation.

Experimental Protocol:

-

N-Acylation of the Chiral Auxiliary: To a solution of (2S,3R)-(+)-6-oxo-2,3-diphenyl-4-morpholinecarboxylate (1.0 eq.) and triethylamine (B128534) (1.2 eq.) in dichloromethane (B109758) at 0 °C, bromoacetyl bromide (1.1 eq.) is added dropwise. The reaction is stirred for 2 hours at room temperature. The mixture is then washed with water and brine, dried over Na₂SO₄, and concentrated to yield the N-acylated auxiliary.

-

Formation of the Glycine Template: The crude N-acylated auxiliary is dissolved in DMF, and sodium hydride (1.1 eq., 60% dispersion in mineral oil) is added portion-wise at 0 °C. The mixture is stirred for 1 hour at room temperature to form the cyclized glycine template.

-

Diastereoselective Alkylation: The glycine template is dissolved in dry THF and cooled to -78 °C. Lithium hexamethyldisilazide (LiHMDS) (1.1 eq., 1.0 M in THF) is added dropwise, and the solution is stirred for 30 minutes to form the enolate. Cyclopentyl iodide (1.5 eq.) is then added, and the reaction is stirred at -78 °C for 4-6 hours. The reaction is quenched with saturated aqueous NH₄Cl and extracted with ethyl acetate. The organic layers are dried and concentrated. The product is purified by column chromatography.

-

Deprotection: The purified alkylated intermediate is dissolved in a mixture of methanol (B129727) and acetic acid. Palladium(II) chloride (0.1 eq.) is added, and the mixture is hydrogenated under a hydrogen atmosphere (50 psi) for 24 hours. The catalyst is removed by filtration through Celite, and the solvent is evaporated. The crude product is purified by ion-exchange chromatography to yield this compound.

Method 2: Asymmetric Strecker Synthesis

This one-pot method utilizes (R)-phenylglycine amide as a chiral auxiliary to induce asymmetry in the formation of the α-aminonitrile intermediate. A key feature of this process is the crystallization-induced asymmetric transformation, where the desired diastereomer selectively precipitates from the reaction mixture, driving the equilibrium towards its formation.[1][2]

Logical Relationship Diagram

Caption: Asymmetric Strecker Synthesis Pathway.

Experimental Protocol:

-

Formation of the α-Aminonitrile: In a reaction vessel, (R)-phenylglycine amide (1.0 eq.) and cyclopentanecarboxaldehyde (1.1 eq.) are suspended in a 1:9 mixture of methanol and water. The mixture is stirred at room temperature. In a separate flask, sodium cyanide (1.2 eq.) is dissolved in water, and acetic acid (1.2 eq.) is added. This cyanide solution is added dropwise to the aldehyde/amide suspension. The reaction mixture is heated to 60-70 °C and stirred vigorously for 24-48 hours. During this time, the desired (S,R)-α-aminonitrile diastereomer precipitates as a white solid.

-

Isolation of the Intermediate: The reaction mixture is cooled to room temperature, and the precipitate is collected by filtration. The solid is washed with cold water and then with a cold methanol/water mixture to afford the diastereomerically pure α-aminonitrile.

-

Hydrolysis to the Amino Acid: The purified α-aminonitrile is suspended in 6 M hydrochloric acid, and the mixture is heated at reflux for 12-18 hours. The solution is then cooled, and the byproduct, (R)-phenylglycine, is removed by filtration or extraction. The aqueous layer is concentrated under reduced pressure. The resulting crude amino acid hydrochloride is dissolved in water and purified by ion-exchange chromatography to yield the final product.

Method 3: Enzymatic Kinetic Resolution of the Amide

This method involves the synthesis of racemic 2-amino-2-cyclopentylacetamide, followed by a lipase-catalyzed kinetic resolution. The enzyme selectively acylates the (S)-enantiomer, leaving the desired (R)-enantiomer unreacted and allowing for their separation. This approach is based on the successful resolution of similar cyclic amino amides.

Experimental Workflow Diagram

Caption: Workflow for Enzymatic Kinetic Resolution.

Experimental Protocol:

-

Synthesis of Racemic 2-Amino-2-cyclopentylacetamide: Racemic 2-amino-2-cyclopentylacetic acid (1.0 eq.) is suspended in methanol and cooled to 0 °C. Thionyl chloride (1.2 eq.) is added dropwise, and the mixture is stirred at room temperature overnight to form the methyl ester. The solvent is evaporated, and the crude ester hydrochloride is dissolved in a solution of ammonia (B1221849) in methanol (7 M) in a sealed pressure vessel. The mixture is stirred at room temperature for 48 hours. The solvent is removed under reduced pressure to yield the crude racemic amide.

-

Enzymatic Kinetic Resolution: The racemic 2-amino-2-cyclopentylacetamide (1.0 eq.) is suspended in tert-butyl methyl ether. An acyl donor such as ethyl butyrate (B1204436) (2.0 eq.) and immobilized Candida antarctica lipase B (CAL-B) (e.g., Novozym 435, ~50 mg per mmol of substrate) are added. The suspension is shaken at 40-50 °C. The reaction is monitored by HPLC or GC for the conversion to reach approximately 50%.

-

Separation and Hydrolysis: Once ~50% conversion is reached, the enzyme is filtered off. The filtrate is concentrated, and the unreacted (R)-amide is separated from the acylated (S)-amide by column chromatography on silica (B1680970) gel.

-

Final Hydrolysis: The purified (R)-2-amino-2-cyclopentylacetamide is dissolved in 6 M HCl and heated at reflux for 8-12 hours to hydrolyze the amide to the carboxylic acid. The solution is cooled and concentrated. The product is purified by ion-exchange chromatography to give this compound.

Conclusion

The enantioselective synthesis of this compound can be successfully accomplished through various robust methods. The diastereoselective alkylation offers high stereocontrol but involves multiple steps. The asymmetric Strecker synthesis provides a more direct route with high yield and excellent stereoselectivity, though it requires the use of cyanide. Enzymatic kinetic resolution presents a green and highly selective alternative, albeit with a theoretical maximum yield of 50%. The selection of the optimal synthetic route will be guided by the specific requirements of the research or development program, balancing factors of efficiency, cost, safety, and scalability.

References

A Researcher's Guide to Commercial Sourcing of (R)-2-Amino-2-cyclopentylacetic Acid

For researchers, scientists, and professionals in drug development, the procurement of high-quality reagents is a critical first step in the research and development pipeline. This technical guide provides an in-depth overview of commercial suppliers for (R)-2-Amino-2-cyclopentylacetic acid (CAS Number: 2521-86-0), a non-proteinogenic amino acid derivative of interest in medicinal chemistry.[1][2] This document outlines key quantitative data from various suppliers, a generalized experimental workflow for quality control, and a visual representation of the procurement process.

Commercial Suppliers and Available Data

This compound is available from a range of chemical suppliers. The following tables summarize publicly available data regarding purity, available quantities, and other specifications. Please note that pricing information is often subject to change and may require logging into the supplier's website or requesting a direct quote.

| Supplier | Purity | Available Quantities | Form | Storage Temperature |

| Sigma-Aldrich | 97% | Custom | White to off-yellow powder or crystals | Room temperature (in dark, inert atmosphere) |

| MedChemExpress | 98.0% | Custom | White to off-white solid | Powder: -20°C (3 years), 4°C (2 years); In solvent: -80°C[1] |

| CymitQuimica | 95% | 250mg, 1g, 5g, 10g, 25g, 100g | Solid | Not specified |

| Molport | 97% (from some suppliers) | Varies by supplier | Not specified | Not specified |

| Fluorochem | 95% | Custom | Solid | Ambient Storage[3] |

| BLD Pharmatech | 97% | Custom | White to off-yellow powder or crystals | Room temperature (in dark, inert atmosphere) |

Table 1: Comparison of Supplier Specifications for this compound

| Chemical Property | Value | Source |

| CAS Number | 2521-86-0 | [1][2][4] |

| Molecular Formula | C7H13NO2 | [1][2] |

| Molecular Weight | 143.19 g/mol | |

| IUPAC Name | (2R)-amino(cyclopentyl)ethanoic acid | |

| InChI Key | XBPKRVHTESHFAA-ZCFIWIBFSA-N | [4] |

Table 2: Physicochemical Properties of this compound

Generalized Experimental Protocol: Quality Control of Amino Acid Derivatives

While specific, detailed experimental protocols for the quality control of this compound are proprietary to the suppliers, a general workflow can be outlined based on standard practices for amino acid derivatives in a GMP (Good Manufacturing Practice) setting.[5]

Objective: To verify the identity, purity, and quality of a received batch of this compound.

Materials:

-

This compound sample

-

Reference standard of this compound

-

High-Performance Liquid Chromatography (HPLC) system

-

Mass Spectrometer (MS)

-

Nuclear Magnetic Resonance (NMR) spectrometer

-

Karl Fischer titrator

-

Appropriate solvents and reagents

Methodology:

-

Appearance and Solubility:

-

Identity Verification:

-

Mass Spectrometry (MS): Determine the molecular weight of the sample and compare it to the expected molecular weight of this compound.

-

NMR Spectroscopy: Obtain ¹H and ¹³C NMR spectra of the sample and compare them with the known spectra of the compound to confirm its chemical structure.

-

-

Purity Assessment:

-

High-Performance Liquid Chromatography (HPLC): Develop a suitable HPLC method to separate the main compound from any impurities. The purity is typically determined by the area percentage of the main peak. A common target for high-purity compounds is ≥95-98%.[5]

-

Chiral Purity (if applicable): Employ a chiral HPLC method to determine the enantiomeric excess and ensure the compound is the desired (R)-enantiomer.

-

-

Quantification of Residuals:

-

Moisture Content: Use Karl Fischer titration to determine the water content, which should typically be below a specified limit (e.g., <10%).[5]

-

Residual Solvents: Gas Chromatography (GC) can be used to identify and quantify any residual organic solvents from the synthesis process, ensuring they are within acceptable limits according to ICH guidelines.[5]

-

Procurement and Quality Control Workflow

The following diagram illustrates a typical workflow for a research organization procuring a chemical like this compound, from initial supplier identification to final release for research use.

Caption: Procurement and QC Workflow for Research Chemicals.

This guide provides a starting point for sourcing this compound. Researchers are encouraged to contact suppliers directly for the most up-to-date information and to discuss their specific quality requirements.

References

(R)-2-Amino-2-cyclopentylacetic acid CAS number and molecular formula

An In-depth Technical Guide to (R)-2-Amino-2-cyclopentylacetic Acid for Researchers and Drug Development Professionals

Introduction

This compound, also known as (R)-2-Cyclopentylglycine, is a non-proteinogenic α-amino acid. Its unique structure, featuring a cyclopentyl group attached to the α-carbon, imparts significant conformational rigidity. This property makes it a valuable building block for medicinal chemists and peptide scientists. Its incorporation into peptides can enhance metabolic stability and enforce specific secondary structures, which is crucial for modulating biological activity. Furthermore, it serves as a key intermediate in the synthesis of complex molecules, including its emerging role as a component in targeted protein degraders such as PROTACs (Proteolysis Targeting Chimeras).

This guide provides a comprehensive overview of the chemical properties, synthesis, and applications of this compound, tailored for professionals in the field of drug discovery and development.

Physicochemical and Supplier Data

The fundamental properties of this compound are summarized below. Data is compiled from various chemical suppliers and databases.

Table 1: Physicochemical Properties

| Property | Value | Citation |

| CAS Number | 2521-86-0 | [1][2][3] |

| Molecular Formula | C₇H₁₃NO₂ | [1][2] |

| Molecular Weight | 143.186 g/mol | [1][2] |

| IUPAC Name | (2R)-amino(cyclopentyl)ethanoic acid | [3] |

| Synonyms | (R)-2-Cyclopentylglycine, D-Cyclopentylglycine, H-D-Cpg-OH | [2][4] |

| Appearance | White to off-white solid/crystalline powder | [4] |

| Melting Point | ~125-130 °C | [4] |

| Solubility | Soluble in water and alcohol solvents | [4] |

| InChI Key | XBPKRVHTESHFAA-ZCFIWIBFSA-N | [1] |

Table 2: Common Supplier Specifications

| Specification | Typical Value | Citation |

| Purity | ≥95% | [1][3] |

| Storage Conditions | Room temperature or 2-8°C, keep in dark place, inert atmosphere | [3][5] |

Experimental Protocols

Detailed experimental data for the synthesis and analysis of this compound is sparse in publicly accessible literature. However, established methods for the synthesis of its enantiomer, (S)-cyclopentylglycine (L-Cyclopentylglycine), provide a robust framework.

Asymmetric Synthesis of Fmoc-(R)-Cyclopentylglycine

The following protocol is adapted from a reported efficient synthesis of the (S)-enantiomer, Fmoc-L-cyclopentylglycine, which utilizes a chiral glycine (B1666218) enolate equivalent.[6] The synthesis of the (R)-enantiomer would require the use of the corresponding opposite enantiomer of the chiral auxiliary.

Methodology:

-

Alkylation: A chiral glycine equivalent, such as a benzyl (B1604629) (2S,3R)-(-)-6-oxo-2,3-diphenyl-4-morpholinecarboxylate, is treated with a strong base like lithium bis(trimethylsilyl)amide (LiHMDS) in an aprotic solvent (e.g., THF) at low temperature (-78 °C) to form the enolate. This enolate is then reacted with an electrophile, cyclopentyl bromide, to introduce the cyclopentyl group. The reaction exhibits high diastereoselectivity, favoring the trans-alkylated product.[6]

-

Deprotection: The resulting morpholinecarboxylate intermediate is deprotected. This is typically achieved through hydrogenolysis using a palladium catalyst (e.g., Pd(OH)₂/C) under a hydrogen atmosphere. This step cleaves the chiral auxiliary, yielding the free amino acid, this compound.[6]

-

Fmoc Protection: The amino group of the newly synthesized amino acid is then protected with the fluorenylmethyloxycarbonyl (Fmoc) group, which is standard for solid-phase peptide synthesis. This is accomplished by reacting the amino acid with Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide) in a basic aqueous/organic solvent mixture (e.g., Na₂CO₃ in dioxane/water). The final product, Fmoc-(R)-2-Amino-2-cyclopentylacetic acid, can be purified by crystallization.[6]

Caption: Asymmetric synthesis workflow for Fmoc-(R)-cyclopentylglycine.

General Protocol for Incorporation into Peptides via Solid-Phase Peptide Synthesis (SPPS)

Fmoc-(R)-2-Amino-2-cyclopentylacetic acid is well-suited for standard Fmoc-based solid-phase peptide synthesis (SPPS).

Methodology:

-

Resin Preparation: Start with a suitable solid support (e.g., Wang or Rink Amide resin) pre-loaded with the C-terminal amino acid.

-

Fmoc Deprotection: The Fmoc protecting group on the resin-bound amino acid is removed using a solution of 20% piperidine (B6355638) in a solvent like DMF or NMP.

-

Washing: The resin is thoroughly washed with the synthesis solvent to remove piperidine and by-products.

-

Amino Acid Coupling: A solution of Fmoc-(R)-2-Amino-2-cyclopentylacetic acid is activated with a coupling reagent (e.g., HATU, HBTU) in the presence of a base (e.g., DIEA). This activated mixture is added to the resin to form the peptide bond.

-

Washing: The resin is washed again to remove excess reagents.

-

Cycle Repetition: Steps 2-5 are repeated for each subsequent amino acid in the desired peptide sequence.

-

Final Cleavage and Deprotection: Once the sequence is complete, the peptide is cleaved from the resin, and all side-chain protecting groups are removed simultaneously using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and various scavengers.

Caption: General cycle for incorporating Fmoc-(R)-Cpg-OH in SPPS.

Applications in Research and Drug Development

Conformational Constraint in Peptides

The bulky and rigid cyclopentyl side chain restricts the phi (φ) and psi (ψ) dihedral angles of the peptide backbone. This pre-organization can be exploited to:

-

Stabilize Secondary Structures: Induce or stabilize specific conformations like β-turns or helical structures.

-

Increase Receptor Affinity: By locking the peptide into a bioactive conformation that fits a target receptor, binding affinity and selectivity can be improved.

-

Enhance Proteolytic Stability: The unnatural side chain can sterically hinder the approach of proteases, thereby increasing the peptide's half-life in vivo.

The compound has been utilized in the design of Angiotensin II antagonists, where conformational control is key to activity.[6]

Protein Degrader Building Block

A significant modern application is in the field of targeted protein degradation. This compound is classified as a "degrader building block".[7][8][9] These are modular components used to construct PROTACs. A PROTAC is a heterobifunctional molecule with three parts: a ligand for a target protein (Protein of Interest, POI), a ligand for an E3 ubiquitin ligase, and a linker connecting them.[8][10]

The amino acid can be incorporated into the linker or as part of the ligand moieties, providing structural rigidity and precise spatial orientation. This is critical for facilitating the formation of a stable ternary complex (POI-PROTAC-E3 Ligase), which is the necessary step for the ubiquitination and subsequent proteasomal degradation of the target protein.[10]

Caption: Conceptual role of a building block in a PROTAC's mechanism.

References

- 1. This compound | CymitQuimica [cymitquimica.com]

- 2. (2R)-2-amino-2-cyclopentylacetic acid | 2521-84-8; 2521-86-0 | Buy Now [molport.com]

- 3. This compound | 2521-86-0 [sigmaaldrich.com]

- 4. (R)-2-Cyclopentylglycine [chembk.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. msimg.bioon.com [msimg.bioon.com]

- 7. Degrader Building Blocks | PROTAC® Degraders & Targeted Protein Degradation | Tocris Bioscience [tocris.com]

- 8. lifechemicals.com [lifechemicals.com]

- 9. Protein Degrader Building Blocks [sigmaaldrich.com]

- 10. bio-techne.com [bio-techne.com]

A Technical Guide to the Physical and Chemical Properties of Cyclopentylglycine Derivatives

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the core physical and chemical properties of cyclopentylglycine derivatives. These non-proteinogenic amino acids are crucial building blocks in medicinal chemistry and drug discovery, primarily due to the unique conformational constraints imposed by the cyclopentyl ring. Their applications range from modulating neurotransmitter systems to serving as scaffolds in novel therapeutics.[1][2] This document details their fundamental properties, analytical characterization methods, and synthesis workflows to support ongoing research and development.

Core Physical and Chemical Properties

Cyclopentylglycine exists as two main enantiomers, D- and L-cyclopentylglycine. Their physical and chemical properties are foundational for their application in synthesis and biological assays. The data presented below has been compiled from various chemical data repositories.

Table 1: Quantitative Physicochemical Data for Cyclopentylglycine Enantiomers

| Property | D-Cyclopentylglycine | L-Cyclopentylglycine | Reference |

| CAS Number | 2521-86-0 | 2521-84-8 | [3][] |

| Molecular Formula | C₇H₁₃NO₂ | C₇H₁₃NO₂ | [3][][5] |

| Molecular Weight | 143.18 g/mol | 143.18 g/mol | [3][][5] |

| Appearance | White to off-white powder/crystals | White to off-white powder/crystals | [6][7] |

| Boiling Point | 276.56 °C at 760 mmHg (Predicted) | 276.6 °C at 760 mmHg | [3][] |

| Density | 1.168 g/cm³ (Predicted) | 1.167 g/cm³ | [3][] |

| pKa | Not specified | 2.49 ± 0.10 (Predicted) | [3] |

| LogP | Not specified | 1.28880 | [3] |

| Solubility | Soluble in water.[7] | Soluble in water.[7] | |

| Storage Temperature | 2-8 °C | 0 °C | [3][] |

Synthesis and Characterization Workflows

The synthesis and analysis of cyclopentylglycine derivatives follow a structured workflow, from initial reaction to final characterization, ensuring purity and structural integrity.

General Synthesis Workflow

The synthesis of N-substituted glycine (B1666218) derivatives can be achieved through various methods, including green synthesis protocols that are environmentally friendly.[8] A typical workflow involves the reaction of an alkyl amine with a haloacetic acid followed by purification.

References

- 1. chemimpex.com [chemimpex.com]

- 2. img01.pharmablock.com [img01.pharmablock.com]

- 3. L-Cyclopentylglycine|lookchem [lookchem.com]

- 5. (2S)-2-amino-2-cyclopentylacetic acid | C7H13NO2 | CID 10374564 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. L-Cyclopentylglycine [myskinrecipes.com]

- 7. CAS 2521-84-8: L-Cyclopentylglycine | CymitQuimica [cymitquimica.com]

- 8. Green Synthesis and Bioactivity of Aliphatic N-Substituted Glycine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

Role of non-proteinogenic amino acids in peptide design

An In-depth Technical Guide to the Role of Non-Proteinogenic Amino Acids in Peptide Design

Abstract

Peptides represent a promising class of therapeutics due to their high selectivity and low toxicity.[1][2] However, their application is often limited by poor metabolic stability and low oral bioavailability.[3][4] The incorporation of non-proteinogenic amino acids (NPAAs)—amino acids not found in the standard genetic code—has emerged as a powerful strategy to overcome these limitations.[1][2][5] This guide provides a comprehensive overview of the role of NPAAs in modern peptide design for researchers, scientists, and drug development professionals. It details how NPAAs can be used to enhance stability, modulate potency, and improve the pharmacokinetic properties of peptide drug candidates.[3] This document includes quantitative data on the effects of NPAA incorporation, detailed experimental protocols for synthesis and analysis, and visualizations of key workflows and biological pathways.

Introduction to Non-Proteinogenic Amino Acids in Peptide Therapeutics

Peptides are attractive drug candidates because of their specificity and low toxicity.[1] However, native peptides are often poor drug candidates due to their rapid degradation by proteases and poor membrane permeability.[4] Non-proteinogenic amino acids (NPAAs) are amino acids that are not among the 20 canonical amino acids encoded by the standard genetic code.[1] They can be found in natural sources like bacteria, fungi, and marine organisms, or they can be chemically synthesized.[1] By strategically incorporating NPAAs into a peptide sequence, medicinal chemists can fundamentally alter its properties.[2][3]

The primary benefits of incorporating NPAAs include:

-

Enhanced Proteolytic Stability: Modifications such as D-amino acid substitution, N-methylation, and the use of α,α-disubstituted amino acids can make peptide bonds resistant to cleavage by proteases, significantly extending their in vivo half-life.[6][7]

-

Conformational Constraint: NPAAs can lock the peptide into a specific, biologically active conformation.[8][9] This can lead to increased binding affinity and selectivity for the target receptor.[6]

-

Improved Bioavailability: By increasing stability and modifying physicochemical properties, NPAAs can improve a peptide's ability to be absorbed and distributed throughout the body, potentially enabling oral administration.[3][6]

This guide will explore the diverse types of NPAAs, their impact on peptide properties with supporting quantitative data, and the experimental methodologies used in this field.

Common Classes of Non-Proteinogenic Amino Acids and Their Applications

The vast chemical space of NPAAs provides a versatile toolkit for peptide design.[7] Some of the most frequently used classes are detailed below.

-

D-Amino Acids: The substitution of a canonical L-amino acid with its D-enantiomer is a common strategy to confer resistance to proteolysis. Since proteases are chiral enzymes, they often cannot recognize or cleave peptide bonds involving D-amino acids.

-

N-Methylated Amino Acids: Adding a methyl group to the backbone amide nitrogen sterically hinders the approach of proteases. This modification can also improve membrane permeability by reducing the number of hydrogen bond donors, although it can sometimes decrease binding affinity if the amide proton is critical for receptor interaction.[10]

-

α,α-Disubstituted Amino Acids: These amino acids, such as α-aminoisobutyric acid (Aib), have two side chains attached to the α-carbon.[8][9] This substitution restricts the Ramachandran angles (φ and ψ), forcing the peptide backbone into a specific helical or turn conformation.[8][9] This pre-organization can enhance binding to the target and provides excellent protection against enzymatic degradation.[9]

-

β-Amino Acids and γ-Amino Acids: These have a longer carbon chain between the amino and carboxyl groups. Their incorporation into a peptide backbone creates novel secondary structures and can make the peptide resistant to proteases.[8]

-

Side-Chain Modifications: This broad category includes everything from simple changes, like replacing methionine with the non-oxidizable norleucine, to complex modifications like lipidation (attaching a fatty acid chain) or glycosylation.[1][11] Lipidation, for instance, can promote binding to serum albumin, dramatically extending the peptide's half-life.[1]

Quantitative Impact of NPAA Incorporation on Peptide Properties

The introduction of NPAAs leads to measurable improvements in the pharmacokinetic and pharmacodynamic properties of peptides. The following tables summarize quantitative data from various studies, illustrating these enhancements.

Table 1: Enhancement of Peptide Stability with NPAAs | Original Peptide / Sequence | Modification | Resulting Peptide Half-Life | Fold Increase | Reference | | :--- | :--- | :--- | :--- | :--- | | GLP-1 (7-36) | Ala8 -> Aib | ~5 min (in vivo, pig) | >12 h (in vivo, human) | >144 |[1] | | Anti-HIV-1 Peptide YIK | C-terminal Palmitic Acid (C16) Conjugation | 1.3 h (in mice) | 5.9 h (in mice) | 4.5 |[1][3] | | Anti-angiogenic peptide F56 | N-terminal MPA conjugation for albumin binding | 0.42 h (in rats) | 6.97 h (in rats) | 16.4 |[3] | | Linear Peptide LP1 | Head-to-tail cyclization | Degraded after 1 h | Intact up to 25 h | >25 |[1] |

Table 2: Modulation of Potency and Binding Affinity with NPAAs

| Peptide System | Modification | Effect on Potency / Affinity | Quantitative Change | Reference |

|---|---|---|---|---|

| Somatostatin Analog | Glycosylation | Increased Bioavailability | 10x higher | [1][3] |

| HTLV-I Protease Inhibitor | Introduction of NPAA (unspecified) | Improved Inhibitory Activity | Lower IC50 | [1] |

| Magainin 2 Derivative | Lys -> 4-aminopiperidine-4-carboxylic acid (Api) | Maintained antimicrobial activity | MIC values remained comparable |[12] |

Experimental Protocols

The design and evaluation of peptides containing NPAAs involve a standardized set of experimental procedures.

Solid-Phase Peptide Synthesis (SPPS) of Peptides with NPAAs

This protocol outlines the standard Fmoc-based SPPS method, which is commonly used for synthesizing peptides containing NPAAs.[13]

-

Resin Preparation: Start with a suitable solid support resin (e.g., Rink Amide resin for a C-terminal amide). Swell the resin in a suitable solvent like dimethylformamide (DMF) for 30 minutes.

-

Fmoc Deprotection: Remove the fluorenylmethoxycarbonyl (Fmoc) protecting group from the resin-bound amino acid by treating it with 20% piperidine (B6355638) in DMF for 5-10 minutes. Repeat this step once.

-

Washing: Thoroughly wash the resin with DMF (3-5 times) to remove residual piperidine and by-products.

-

Amino Acid Coupling:

-

Activate the incoming Fmoc-protected NPAA (3-5 equivalents) with a coupling reagent like HBTU/HOBt or HATU (3-5 equivalents) in the presence of a base such as N,N-diisopropylethylamine (DIPEA) (6-10 equivalents) in DMF.

-

Add the activated amino acid solution to the resin and allow it to react for 1-2 hours. For sterically hindered NPAAs (e.g., Aib), a longer coupling time or a more potent coupling reagent may be necessary.

-

-

Washing: Wash the resin thoroughly with DMF (3-5 times) and then with dichloromethane (B109758) (DCM) (2-3 times).

-

Repeat Cycle: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.

-

Final Cleavage and Deprotection: After the final amino acid is coupled, wash the resin and dry it. Treat the resin with a cleavage cocktail, typically containing trifluoroacetic acid (TFA) along with scavengers (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane) for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.[13]

-

Purification and Analysis: Precipitate the crude peptide in cold diethyl ether, centrifuge, and lyophilize. Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC) and confirm its identity and purity by mass spectrometry.

In Vitro Plasma Stability Assay

This protocol is used to assess the resistance of a peptide to degradation by plasma proteases.

-

Prepare Plasma: Obtain fresh plasma (e.g., human, rat) containing anticoagulants like EDTA or heparin. Thaw the plasma at 37°C immediately before use.

-

Peptide Incubation:

-

Prepare a stock solution of the test peptide in a suitable buffer (e.g., PBS).

-

Add the peptide stock to the pre-warmed plasma to achieve a final concentration of ~10-50 µM.

-

Incubate the mixture in a water bath at 37°C.

-

-

Time-Point Sampling: At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the plasma-peptide mixture.

-

Quench Reaction: Immediately stop the enzymatic degradation by adding an equal volume of a quenching solution (e.g., 10% trichloroacetic acid or cold acetonitrile (B52724) with 1% TFA). This precipitates the plasma proteins.

-

Sample Preparation: Centrifuge the quenched samples at high speed (e.g., 14,000 rpm) for 10-15 minutes to pellet the precipitated proteins.

-

Analysis: Analyze the supernatant, which contains the remaining intact peptide, by RP-HPLC or LC-MS.

-

Data Analysis: Quantify the peak area of the intact peptide at each time point. Plot the percentage of remaining peptide against time and calculate the peptide's half-life (t½) in plasma.

Visualizing Workflows and Pathways

Understanding the logical flow of experiments and the biological context of peptide action is crucial. The following diagrams, generated using the DOT language, illustrate these concepts.

Experimental Workflow for NPAA-Peptide Design

This diagram outlines the iterative cycle of designing, synthesizing, and testing peptides incorporating non-proteinogenic amino acids.

Caption: Workflow for NPAA-peptide drug discovery.

Simplified GLP-1 Receptor Signaling Pathway

Semaglutide, a GLP-1 receptor agonist containing two NPAAs (Aib and a lipidated lysine (B10760008) derivative), is a highly successful therapeutic. This diagram shows its mechanism of action.[1]

References

- 1. Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics [ouci.dntb.gov.ua]

- 6. researchgate.net [researchgate.net]

- 7. Beyond 20 in the 21st Century: Prospects and Challenges of Non-canonical Amino Acids in Peptide Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 8. repository.ias.ac.in [repository.ias.ac.in]

- 9. Non-Protein Amino Acids in the Design of Secondary Structure Scaffolds | Springer Nature Experiments [experiments.springernature.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. peptide.com [peptide.com]

- 12. mdpi.com [mdpi.com]

- 13. journals.asm.org [journals.asm.org]

Unnatural Amino Acids: A Technical Guide to Expanding the Medicinal Chemistry Toolbox

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: Beyond the Canonical 20

The twenty canonical amino acids form the fundamental building blocks of proteins, dictating their structure and function. However, the limitations of this natural alphabet have spurred a revolution in medicinal chemistry: the incorporation of unnatural amino acids (UAAs). These novel building blocks, not found in naturally occurring proteins, offer a vast expansion of chemical diversity, enabling the design of therapeutics with enhanced properties.[1][2][3] UAAs can be defined as chemically modified proteinogenic amino acids, unusual classes of amino acids, naturally occurring non-proteinogenic amino acids, D-amino acids, N-methylated amino acids, or α-, β-, γ-, and δ-amino acids. Their integration into peptides and proteins allows for the fine-tuning of pharmacological profiles, including stability, bioavailability, and target selectivity.[1] This technical guide provides an in-depth exploration of the core principles, experimental methodologies, and impactful applications of unnatural amino acids in modern drug discovery.

The introduction of UAAs into therapeutic peptides and proteins can overcome inherent limitations of their natural counterparts, such as poor metabolic stability and low oral bioavailability. By strategically replacing canonical amino acids with UAAs, researchers can introduce novel functionalities, including bioorthogonal handles for conjugation, photo-crosslinkers for target identification, and conformational constraints to lock a peptide into its bioactive conformation. More than 110 drugs approved by the FDA already contain unnatural amino acids, a testament to their significant impact on medicine.

Data Presentation: Quantifying the Impact of Unnatural Amino Acids

The strategic incorporation of UAAs can lead to significant improvements in the pharmacokinetic and pharmacodynamic properties of drug candidates. The following tables summarize quantitative data from various studies, highlighting the advantages of using UAAs in medicinal chemistry.

Table 1: Impact of UAA Incorporation on Peptide-Target Binding Affinity

| Peptide/Protein Target | Original Peptide Sequence | UAA-Modified Peptide Sequence | Original Binding Affinity (Kd) | UAA-Modified Binding Affinity (Kd) | Fold Improvement |

| MDM2 | p53 peptide (LTFEHYWAQLTS) | p53 peptide with (S)-5-fluorotryptophan at Trp23 | 2.8 µM | 0.4 µM | 7 |

| Grb2-SH2 domain | Gads-derived peptide | Peptide with phosphotyrosine replaced by a non-hydrolyzable analog | 1.2 µM | 0.05 µM | 24 |

| Thrombin | Thrombin-binding aptamer peptide | Peptide with L-arginine replaced by N-methyl-L-arginine | 100 nM | 10 nM | 10 |

Table 2: Pharmacokinetic Profile Enhancement with Unnatural Amino Acids

| Drug Candidate | Parent Compound Half-life (t1/2) | UAA-Modified Compound Half-life (t1/2) | Improvement in Half-life | Notes |

| GLP-1 analog | < 2 minutes | 12 hours (Liraglutide) | > 360-fold | Acylation with a C16 fatty acid (a UAA derivative) at Lys26 enhances binding to serum albumin. |

| Exenatide | 2.4 hours | 10 days (Dulaglutide) | 100-fold | Fusion to an Fc fragment containing UAAs for enhanced stability and reduced clearance. |

| Insulin | 5-10 minutes | 17 hours (Insulin degludec) | > 100-fold | Acylation with a fatty diacid at LysB29 via a glutamic acid spacer. |

Table 3: FDA-Approved Drugs Containing Unnatural Amino Acids

| Brand Name | Generic Name | Unnatural Amino Acid(s) | Target | Indication |

| Januvia | Sitagliptin | β-amino acid derivative | Dipeptidyl peptidase 4 (DPP-4) | Type 2 diabetes |

| Velcade | Bortezomib | Boronic acid-containing UAA | 26S proteasome | Multiple myeloma and mantle cell lymphoma |

| Gleevec | Imatinib | Piperazine-containing UAA derivative | Bcr-Abl tyrosine kinase | Chronic myeloid leukemia and other cancers |

| Lyrica | Pregabalin | γ-amino acid (GABA analog) | Voltage-gated calcium channels | Neuropathic pain, fibromyalgia, and seizures |

| Zyvox | Linezolid | Oxazolidinone-containing UAA | Bacterial 50S ribosomal subunit | Bacterial infections |

Experimental Protocols: A Practical Guide to UAA Incorporation

The successful integration of unnatural amino acids into peptides and proteins relies on robust and well-defined experimental protocols. This section provides detailed methodologies for three key techniques: solid-phase peptide synthesis, site-specific incorporation in E. coli, and cell-free protein synthesis.

Solid-Phase Peptide Synthesis (SPPS) of Peptides Containing Unnatural Amino Acids

This protocol outlines the manual Fmoc-based solid-phase synthesis of a peptide containing a UAA.

Materials:

-

Fmoc-protected amino acids (including the desired UAA)

-

Rink Amide resin

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

N,N'-Diisopropylcarbodiimide (DIC)

-

OxymaPure

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (TIS)

-

Water

-

Solid-phase synthesis vessel

-

Shaker

Procedure:

-

Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in the synthesis vessel.

-

Fmoc Deprotection:

-

Drain the DMF.

-

Add 20% piperidine in DMF to the resin and shake for 5 minutes.

-

Drain the solution.

-

Add fresh 20% piperidine in DMF and shake for another 15 minutes.

-

Drain and wash the resin thoroughly with DMF (5 times) and DCM (3 times).

-

-

Amino Acid Coupling:

-

Dissolve the Fmoc-protected amino acid (3 equivalents relative to resin loading) and OxymaPure (3 equivalents) in DMF.

-

Add DIC (3 equivalents) to the amino acid solution and pre-activate for 5 minutes.

-

Add the activated amino acid solution to the resin and shake for 2 hours.

-

To ensure complete coupling, perform a Kaiser test. If the test is positive (blue beads), repeat the coupling step.

-

Wash the resin with DMF (5 times) and DCM (3 times).

-

-

Repeat for Subsequent Amino Acids: Repeat steps 2 and 3 for each amino acid in the peptide sequence, including the unnatural amino acid.

-

Final Fmoc Deprotection: After coupling the final amino acid, perform a final Fmoc deprotection as described in step 2.

-

Cleavage and Deprotection:

-

Wash the resin with DCM and dry under vacuum.

-

Prepare a cleavage cocktail of 95% TFA, 2.5% TIS, and 2.5% water.

-

Add the cleavage cocktail to the resin and shake for 2-3 hours.

-

Filter the resin and collect the filtrate containing the peptide.

-

-

Peptide Precipitation and Purification:

-

Precipitate the peptide from the filtrate by adding cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.

-

Dry the peptide pellet under vacuum.

-

Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Confirm the identity of the purified peptide by mass spectrometry.

-

Site-Specific Incorporation of Unnatural Amino Acids in E. coli via Amber Suppression

This protocol describes the expression of a protein containing a UAA at a specific site in E. coli using an engineered orthogonal aminoacyl-tRNA synthetase/tRNA pair.

Materials:

-

E. coli expression strain (e.g., BL21(DE3))

-

Expression plasmid for the target protein with an in-frame amber (TAG) codon at the desired site.

-

pEVOL plasmid encoding the orthogonal aminoacyl-tRNA synthetase (aaRS) and tRNA specific for the UAA.

-

Luria-Bertani (LB) medium.

-

Appropriate antibiotics for plasmid selection.

-

Unnatural amino acid (e.g., p-azido-L-phenylalanine, AzF).

-

Isopropyl β-D-1-thiogalactopyranoside (IPTG).

-

L-arabinose.

Procedure:

-

Transformation: Co-transform the E. coli expression strain with the target protein plasmid and the pEVOL plasmid. Plate on LB agar (B569324) containing the appropriate antibiotics and incubate overnight at 37°C.

-

Starter Culture: Inoculate a single colony into 5 mL of LB medium with antibiotics and grow overnight at 37°C with shaking.

-

Expression Culture:

-

Inoculate 500 mL of LB medium with antibiotics with the overnight starter culture.

-

Grow at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.

-

-

Induction:

-

Add the unnatural amino acid to a final concentration of 1 mM.

-

Add L-arabinose to a final concentration of 0.2% (w/v) to induce the expression of the orthogonal aaRS and tRNA from the pEVOL plasmid.

-

Incubate for 30 minutes at 37°C with shaking.

-

Add IPTG to a final concentration of 0.5 mM to induce the expression of the target protein.

-

-

Protein Expression: Continue to incubate the culture at 30°C for 6-8 hours with shaking.

-

Cell Harvest and Lysis:

-

Harvest the cells by centrifugation at 5000 x g for 15 minutes at 4°C.

-

Resuspend the cell pellet in lysis buffer and lyse the cells by sonication or using a French press.

-

Clarify the lysate by centrifugation at 15000 x g for 30 minutes at 4°C.

-

-

Protein Purification: Purify the target protein from the supernatant using appropriate chromatography techniques (e.g., Ni-NTA affinity chromatography if the protein has a His-tag).

-

Verification: Confirm the incorporation of the UAA by mass spectrometry.

Cell-Free Protein Synthesis (CFPS) of Proteins Containing Unnatural Amino Acids

This protocol provides a general workflow for expressing a protein with a UAA using an E. coli S30 extract-based cell-free system.

Materials:

-

E. coli S30 extract.

-

Premix solution containing buffers, salts, amino acids (lacking the one to be replaced), and an energy source (e.g., phosphoenolpyruvate).

-

Plasmid DNA encoding the target protein with an in-frame amber codon.

-

Plasmid encoding the orthogonal aaRS/tRNA pair.

-

Unnatural amino acid.

-

T7 RNA polymerase.

Procedure:

-

Reaction Setup: In a microcentrifuge tube on ice, combine the following components in order:

-

Nuclease-free water to the final reaction volume.

-

Premix solution.

-

Plasmid DNA for the target protein.

-

Plasmid DNA for the orthogonal aaRS/tRNA pair.

-

Unnatural amino acid solution.

-

T7 RNA polymerase.

-

E. coli S30 extract.

-

-

Incubation: Mix the reaction gently and incubate at 37°C for 2-4 hours.

-

Analysis of Protein Expression:

-